molecular formula C7H11NO2S2 B2586960 2,4,5-Trimethylthiophene-3-sulfonamide CAS No. 2126164-03-0

2,4,5-Trimethylthiophene-3-sulfonamide

Cat. No.: B2586960
CAS No.: 2126164-03-0
M. Wt: 205.29
InChI Key: CCDLNERTWFNDKX-UHFFFAOYSA-N
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Description

2,4,5-Trimethylthiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with three methyl groups at the 2-, 4-, and 5-positions and a sulfonamide functional group at the 3-position. Sulfonamides are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents.

For example, the synthesis of structurally related phosphazene-sulfonamide derivatives involves reactions in tetrahydrofuran (THF) with triethylamine (Et3N) as a base, as seen in the preparation of dispirophosphazenes .

Properties

IUPAC Name

2,4,5-trimethylthiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S2/c1-4-5(2)11-6(3)7(4)12(8,9)10/h1-3H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDLNERTWFNDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1S(=O)(=O)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethylthiophene-3-sulfonamide can be achieved through several methods. One common approach involves the sulfonation of 2,4,5-trimethylthiophene. This process typically uses sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to introduce the sulfonamide group at the 3-position of the thiophene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethylthiophene-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfoxides, amines, and various substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 2,4,5-Trimethylthiophene-3-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Structural Analogues in the Sulfonamide Family

3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide (CAS 138890-87-6)
  • Structure : This compound shares the thiophene-sulfonamide core but differs in substituents. It features a 1,3-dioxane ring fused to the thiophene at the 3-position, with methyl groups at the 2,5,5-positions of the dioxane.
  • Molecular weight is 291.39 g/mol .
  • Applications : While specific data are unavailable, such derivatives are often intermediates in pharmaceuticals or agrochemicals due to their balanced lipophilicity and hydrogen-bonding capacity.
Tetrachloromonospirocyclotriphosphazene Derivatives
  • Structure : Phosphazene-sulfonamide hybrids (e.g., compounds 6a and 6b in ) incorporate sulfonamide moieties into phosphazene frameworks. These are macrocyclic compounds with alternating phosphorus and nitrogen atoms.
  • Synthesis: Prepared via reactions of tetrachloromonospirophosphazenes with diamines in THF, yielding dispirophosphazenes .
  • Key Differences: Phosphazene derivatives exhibit higher thermal stability and rigidity due to their inorganic backbone, contrasting with the purely organic thiophene-sulfonamide.

Physicochemical and Functional Comparisons

Property 2,4,5-Trimethylthiophene-3-sulfonamide 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide Phosphazene-Sulfonamide Hybrids
Core Structure Thiophene + sulfonamide Thiophene-dioxane + sulfonamide Phosphazene + sulfonamide
Molecular Weight (g/mol) Not reported 291.39 ~600–800 (varies by substitution)
Solubility Likely moderate (methyl groups) Enhanced (polar dioxane) Low (hydrophobic phosphazene)
Reactivity Electrophilic sulfonamide site Similar, with steric hindrance from dioxane High (reactive P–Cl bonds)

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